molecular formula C11H16N2O2 B8285163 Ethyl 2-cyano-5-dimethylamino-3-methylpenta-2,4-dienoate CAS No. 65996-11-4

Ethyl 2-cyano-5-dimethylamino-3-methylpenta-2,4-dienoate

Cat. No. B8285163
M. Wt: 208.26 g/mol
InChI Key: VDGOQCNJUUVNIU-UHFFFAOYSA-N
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Patent
US06136982

Procedure details

A mixture of 127.7 g (0.839 mole) of ethyl isopropylidenecyanoacetate (4) and 100 g (0.839 mole) of N.N-dimethylformamide dimethyl acetal in 500 mL of ethanol was refluxed for 24 hours. The ethanol was removed under reduced pressure to give 124 g (100%) of a dark oil.
Quantity
127.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](=[C:4]([C:10]#[N:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:3])[CH3:2].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>C(O)C>[C:10]([C:4](=[C:1]([CH3:2])[CH:3]=[CH:14][N:15]([CH3:17])[CH3:16])[C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:11]

Inputs

Step One
Name
Quantity
127.7 g
Type
reactant
Smiles
C(C)(C)=C(C(=O)OCC)C#N
Name
Quantity
100 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C=CN(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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